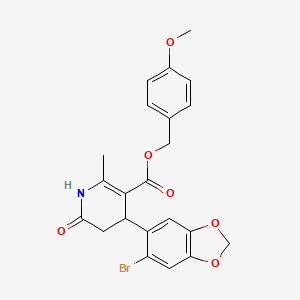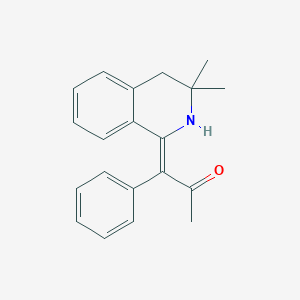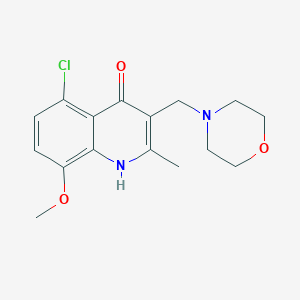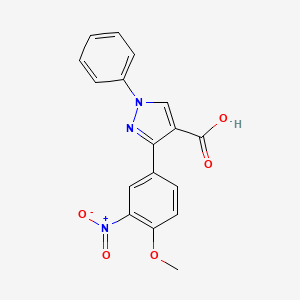![molecular formula C14H9Cl2F3O4 B4562548 2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B4562548.png)
2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate
Overview
Description
2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate is a synthetic organic compound characterized by the presence of trifluoroethyl and dichlorophenoxy groups attached to a furoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate typically involves the reaction of 2,4-dichlorophenol with 2,2,2-trifluoroethyl furoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The dichlorophenoxy group may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate
- 2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-thiophene
- 2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-pyrrole
Uniqueness
Compared to similar compounds, this compound is unique due to its furoate backbone, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O4/c15-8-1-3-11(10(16)5-8)21-6-9-2-4-12(23-9)13(20)22-7-14(17,18)19/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQBZYVQPQIKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4562471.png)
![N-mesityl-2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4562475.png)

![(4-Chloro-2,5-dimethoxyphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B4562494.png)

![2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4562501.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4562525.png)
![N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4562526.png)
![4-{[(4-isopropylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4562527.png)
![2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4562534.png)
![methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4562538.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4562544.png)
